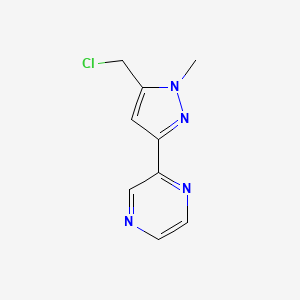

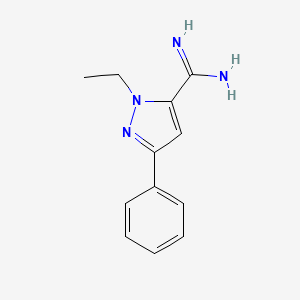

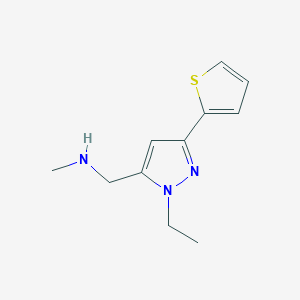

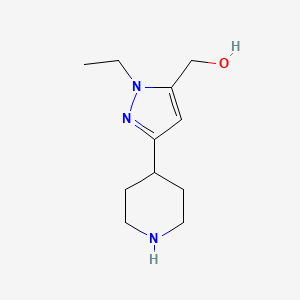

![molecular formula C12H14N4O B1481613 3-(6-(呋喃-3-基)-1H-咪唑[1,2-b]吡唑-1-基)丙烷-1-胺 CAS No. 2097950-76-8](/img/structure/B1481613.png)

3-(6-(呋喃-3-基)-1H-咪唑[1,2-b]吡唑-1-基)丙烷-1-胺

描述

The compound “3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of “3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” are not explicitly mentioned in the search results .科学研究应用

3-(6-(呋喃-3-基)-1H-咪唑[1,2-b]吡唑-1-基)丙烷-1-胺应用的综合分析

化合物“3-(6-(呋喃-3-基)-1H-咪唑[1,2-b]吡唑-1-基)丙烷-1-胺”是咪唑的衍生物,咪唑是一种五元杂环化合物,以其广泛的化学和生物学特性而闻名。咪唑衍生物由于其治疗潜力在药物研究中具有重要意义。以下是该化合物独特应用的详细分析,重点关注不同的科学研究领域。

抗菌活性:据报道,包括所讨论的化合物在内的咪唑衍生物表现出广泛的抗菌活性。它们可以作为抗菌剂、抗真菌剂和抗原生动物剂。 咪唑环的存在有助于与微生物酶相互作用,破坏其功能并导致抑制微生物生长 .

抗癌潜力:含有咪唑部分的化合物在抗癌研究中显示出前景。它们可以干扰癌细胞的增殖并诱导凋亡。 “3-(6-(呋喃-3-基)-1H-咪唑[1,2-b]吡唑-1-基)丙烷-1-胺”的特定结构可能会对其对各种人类癌细胞系的有效性进行研究,尤其是肺癌 .

抗炎特性:咪唑衍生物的抗炎特性使其成为治疗慢性炎症性疾病的候选药物。 它们可以通过影响细胞因子的产生和抑制参与炎症途径的关键酶来调节身体的炎症反应 .

抗糖尿病活性: 研究表明,某些咪唑衍生物可以通过影响胰岛素信号通路或通过作为α-葡萄糖苷酶抑制剂(参与碳水化合物消化的酶)发挥抗糖尿病作用 .

神经保护作用:咪唑化合物具有表现出神经保护作用的潜力,这可能对治疗神经退行性疾病有益。 它们调节神经递质系统或提供抗氧化作用的能力可以保护神经元细胞免受损伤 .

除草剂应用:一些咪唑衍生物已被探索其除草活性。它们可以抑制各种植物物种的生长,并可能被开发成商业除草剂。 提到的特定化合物在一定浓度下可能表现出良好的除草活性 .

抗病毒应用:咪唑衍生物的结构灵活性使其能够针对抗病毒应用进行定制。 它们可以被设计为靶向病毒酶或对病毒复制至关重要的过程,从而抑制病毒的传播 .

抗氧化特性:咪唑衍生物也可以用作抗氧化剂。 它们可以清除自由基并保护细胞免受氧化应激,氧化应激是许多慢性疾病和衰老过程的一个促成因素 .

作用机制

Target of Action

For instance, imidazole derivatives are found in many drugs on the market, such as clemizole (an antihistaminic agent), etonitazene (an analgesic), and omeprazole (an antiulcer medication) .

Mode of Action

Imidazole and pyrazole derivatives are known to interact with their targets in a variety of ways, often involving interactions with enzymes or receptors that lead to changes in cellular function .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Imidazole and pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

These can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

实验室实验的优点和局限性

The use of 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine in laboratory experiments has several advantages, including its low cost, ease of synthesis, and wide range of biological activities. Additionally, 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a relatively safe compound, and its use in laboratory experiments poses minimal risk to the researcher. However, there are some limitations to the use of 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine in laboratory experiments, such as the lack of detailed information about its mechanism of action and its potential toxicity.

未来方向

The potential applications of 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine are vast, and there are numerous future directions for research. These include further investigation into the mechanism of action of 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, as well as the development of new therapeutic strategies for the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, and to determine its efficacy in preclinical and clinical trials. Furthermore, research into the use of 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine as an adjuvant therapy for cancer and other diseases is also needed. Finally, additional research is needed to explore the potential applications of 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine in the fields of drug delivery and gene therapy.

属性

IUPAC Name |

3-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-3-1-4-15-5-6-16-12(15)8-11(14-16)10-2-7-17-9-10/h2,5-9H,1,3-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUUVCFHWUGSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NN3C=CN(C3=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。